![molecular formula C12H6Cl2O2 B132837 Naphthalene-2,3-dicarbonyl Chloride CAS No. 149039-46-3](/img/structure/B132837.png)
Naphthalene-2,3-dicarbonyl Chloride
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Overview
Description
Naphthalene-2,3-dicarbonyl Chloride (NDC) is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in most organic solvents and has a molecular weight of 261.64 g/mol. NDC is widely used in the synthesis of various organic compounds and has numerous applications in scientific research.
Mechanism of Action
Naphthalene-2,3-dicarbonyl Chloride acts as an acylating agent and is involved in the acylation of various organic compounds. It reacts with nucleophiles to form acylated products. The mechanism of action of Naphthalene-2,3-dicarbonyl Chloride involves the formation of an intermediate acyl chloride, which reacts with the nucleophile to form the acylated product.
Biochemical and Physiological Effects
Naphthalene-2,3-dicarbonyl Chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity and has been investigated as a potential anticancer agent. Naphthalene-2,3-dicarbonyl Chloride has also been shown to exhibit antimicrobial activity and has been investigated as a potential antimicrobial agent.
Advantages and Limitations for Lab Experiments
Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, Naphthalene-2,3-dicarbonyl Chloride is highly reactive and requires careful handling. It is also toxic and should be handled with appropriate safety precautions.
Future Directions
There are numerous future directions for research involving Naphthalene-2,3-dicarbonyl Chloride. One potential area of research is the development of new synthetic routes for Naphthalene-2,3-dicarbonyl Chloride. Another potential area of research is the investigation of the potential applications of Naphthalene-2,3-dicarbonyl Chloride in drug discovery. Additionally, the investigation of the mechanism of action of Naphthalene-2,3-dicarbonyl Chloride and its effects on various biological systems is an area of potential future research.
Conclusion
Naphthalene-2,3-dicarbonyl Chloride is a versatile organic compound that has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds and has been investigated for its potential biological activity. Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments, but requires careful handling due to its reactivity and toxicity. There are numerous potential future directions for research involving Naphthalene-2,3-dicarbonyl Chloride, and further investigation of its properties and applications is warranted.
Synthesis Methods
Naphthalene-2,3-dicarbonyl Chloride is synthesized by the reaction of naphthalene-2,3-dicarboxylic acid with thionyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization to obtain pure Naphthalene-2,3-dicarbonyl Chloride.
Scientific Research Applications
Naphthalene-2,3-dicarbonyl Chloride has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. Naphthalene-2,3-dicarbonyl Chloride is also used as a reagent in the synthesis of other organic compounds such as benzimidazoles and quinazolines.
properties
CAS RN |
149039-46-3 |
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Product Name |
Naphthalene-2,3-dicarbonyl Chloride |
Molecular Formula |
C12H6Cl2O2 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
naphthalene-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H |
InChI Key |
FRUFZAAMHBICBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |
synonyms |
2,3-NAPHTHALENEDICARBONYL DICHLORIDE |
Origin of Product |
United States |
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